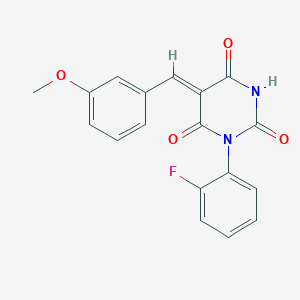
N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide, also known as ABM, is a chemical compound with potential applications in the field of scientific research. ABM is a derivative of the benzamide class of compounds, which have been shown to exhibit a range of biological activities. In
Wirkmechanismus
The exact mechanism of action of N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide is not fully understood. However, it is believed to exert its anti-cancer and anti-inflammatory effects by modulating various signaling pathways. N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide has been shown to inhibit the expression of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It also inhibits the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide has also been shown to inhibit the activity of MMP-9, an enzyme that is involved in the breakdown of extracellular matrix proteins. Additionally, N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide has been found to induce apoptosis in cancer cells by activating caspase-3 and -9.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anti-inflammatory and anti-cancer properties. However, there are also some limitations to using N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide in lab experiments. One limitation is that its mechanism of action is not fully understood. Additionally, its effectiveness may vary depending on the type of cancer cell or inflammation model being studied.
Zukünftige Richtungen
There are several future directions for research on N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide. One direction is to further investigate its mechanism of action and identify the specific signaling pathways that it modulates. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammation. Additionally, it would be interesting to investigate the effects of N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide on other biological processes, such as angiogenesis and wound healing. Finally, further studies are needed to assess the safety and pharmacokinetics of N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide in vivo.
Synthesemethoden
N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide can be synthesized using a two-step process. The first step involves the reaction of 3-bromo-4-methoxybenzoic acid with acetic anhydride to form 3-bromo-4-methoxybenzoyl acetate. The second step involves the reaction of 3-bromo-4-methoxybenzoyl acetate with 4-acetylphenylamine to form N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide. The purity of the final product can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide has potential applications in scientific research, particularly in the study of cancer and inflammation. It has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro and in vivo. N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-10(19)11-3-6-13(7-4-11)18-16(20)12-5-8-15(21-2)14(17)9-12/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJGUVKKYPAAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3-bromo-4-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5883945.png)

![7-isobutyl-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5883957.png)




![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5884001.png)
![2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5884002.png)

![N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5884030.png)


